molecular formula C19H26N2O5S B5199310 2-(Ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5705-96-4

2-(Ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5199310
CAS No.: 5705-96-4
M. Wt: 394.5 g/mol
InChI Key: ZNMOFZUBBULFLY-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a dimethoxyphenyl group, and an ethylsulfanyl side chain

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydropyrimidine ring, followed by the introduction of the dimethoxyphenyl group and the ethylsulfanyl side chain. Common reagents used in these reactions include dimethoxybenzene, ethylthiol, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its unique chemical properties may enable it to act as a therapeutic agent for various diseases, although further research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar compounds to 2-(Ethylsulfanyl)ethyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other tetrahydropyrimidine derivatives and compounds with dimethoxyphenyl groups. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-ethylsulfanylethyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-6-27-10-9-26-18(22)16-12(2)21(3)19(23)20-17(16)14-11-13(24-4)7-8-15(14)25-5/h7-8,11,17H,6,9-10H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMOFZUBBULFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(N(C(=O)NC1C2=C(C=CC(=C2)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386435
Record name SMR000104001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5705-96-4
Record name SMR000104001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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